

Comparative In Vivo Efficacy of C 87: A Novel Anti-Inflammatory Agent

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This guide provides a comparative analysis of the novel anti-inflammatory compound, **C 87**, against the well-established corticosteroid, Dexamethasone, in a murine model of lipopolysaccharide (LPS)-induced systemic inflammation. The data presented herein offers a quantitative comparison of their efficacy in mitigating key inflammatory markers, supported by detailed experimental protocols and pathway diagrams.

Comparative Efficacy of C 87 and Dexamethasone

The anti-inflammatory potential of **C 87** was evaluated by measuring its effect on pro-inflammatory cytokine production and leukocyte infiltration in an LPS-challenged murine model. The results are benchmarked against a vehicle control and the standard-of-care drug, Dexamethasone.

Table 1: Effect of C 87 and Dexamethasone on Serum Cytokine Levels



Treatment Group	Dose (mg/kg)	TNF-α (pg/mL)	IL-6 (pg/mL)	IL-1β (pg/mL)
Vehicle (Saline)	-	2548 ± 210	1850 ± 155	980 ± 92
LPS Control	-	8975 ± 650	7560 ± 540	3250 ± 280
C 87	10	5430 ± 410	4120 ± 350	1890 ± 160
C 87	30	3150 ± 280	2240 ± 210	1150 ± 105
Dexamethasone	5	2980 ± 250	2050 ± 190	1020 ± 95

Data are presented as mean \pm SEM (n=8 per group). Cytokine levels were measured in serum 4 hours post-LPS challenge.

Table 2: Effect of C 87 and Dexamethasone on Peritoneal Neutrophil Infiltration

Treatment Group	Dose (mg/kg)	Total Leukocytes (x10 ⁶ /mL)	Neutrophil Count (x10 ⁶ /mL)
Vehicle (Saline)	-	0.8 ± 0.1	0.1 ± 0.02
LPS Control	-	9.5 ± 0.8	7.2 ± 0.6
C 87	10	6.2 ± 0.5	4.8 ± 0.4
C 87	30	3.1 ± 0.3	2.3 ± 0.2
Dexamethasone	5	2.8 ± 0.2	2.1 ± 0.2

Data are presented as mean \pm SEM (n=8 per group). Cell counts were determined from peritoneal lavage fluid 6 hours post-LPS challenge.

Experimental Protocols

Detailed methodologies for the in vivo experiments are provided below to ensure reproducibility and clear interpretation of the presented data.

In Vivo Model of LPS-Induced Systemic Inflammation



- Animals: Male C57BL/6 mice, 8-10 weeks old, were used for all experiments. Animals were
 housed under standard laboratory conditions (12-hour light/dark cycle, 22±2°C) with ad
 libitum access to food and water. All procedures were approved by the Institutional Animal
 Care and Use Committee.
- Acclimatization: Mice were acclimatized for at least one week before the commencement of experiments.
- Grouping and Treatment: Animals were randomly assigned to five groups (n=8 per group):
 - Vehicle (Saline) Control
 - LPS Control
 - C 87 (10 mg/kg) + LPS
 - C 87 (30 mg/kg) + LPS
 - Dexamethasone (5 mg/kg) + LPS
- Administration: C 87 and Dexamethasone were administered via intraperitoneal (i.p.)
 injection 1 hour prior to the LPS challenge. The LPS group received an equivalent volume of
 the vehicle.
- Inflammatory Challenge: Systemic inflammation was induced by a single i.p. injection of Lipopolysaccharide (LPS, from E. coli O111:B4) at a dose of 1 mg/kg. The vehicle control group received an equivalent volume of sterile saline.

Sample Collection and Analysis

- Blood Collection and Cytokine Analysis: At 4 hours post-LPS injection, blood was collected via cardiac puncture under anesthesia. Serum was separated by centrifugation (3000 rpm for 15 minutes at 4°C) and stored at -80°C. Serum levels of TNF-α, IL-6, and IL-1β were quantified using commercial ELISA kits according to the manufacturer's instructions.
- Peritoneal Lavage and Cell Counting: At 6 hours post-LPS injection, a separate cohort of mice was euthanized, and the peritoneal cavity was washed with 5 mL of ice-cold PBS. The peritoneal lavage fluid (PLF) was collected, and the total number of leukocytes was



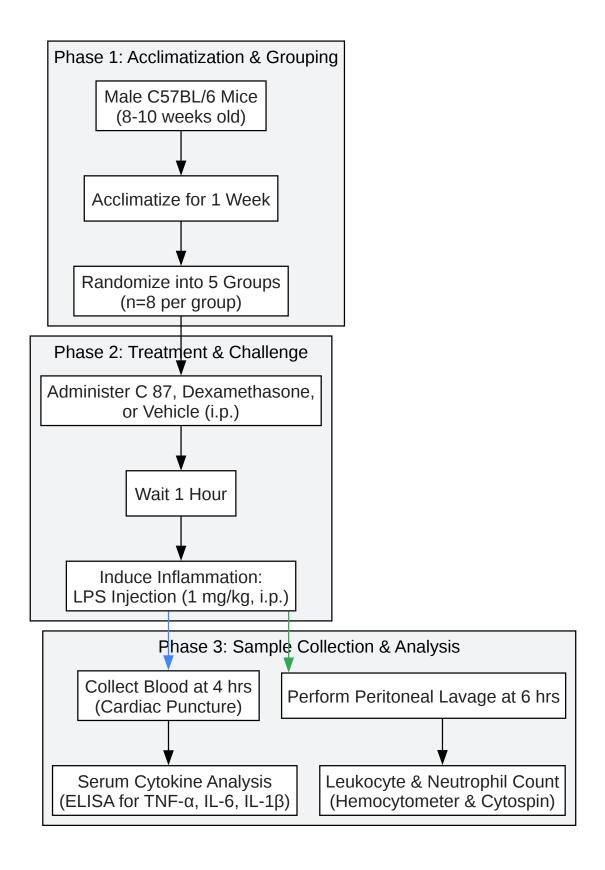


determined using a hemocytometer. Differential cell counts for neutrophils were performed on cytospin preparations stained with Diff-Quik.

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and the targeted inflammatory signaling pathway.

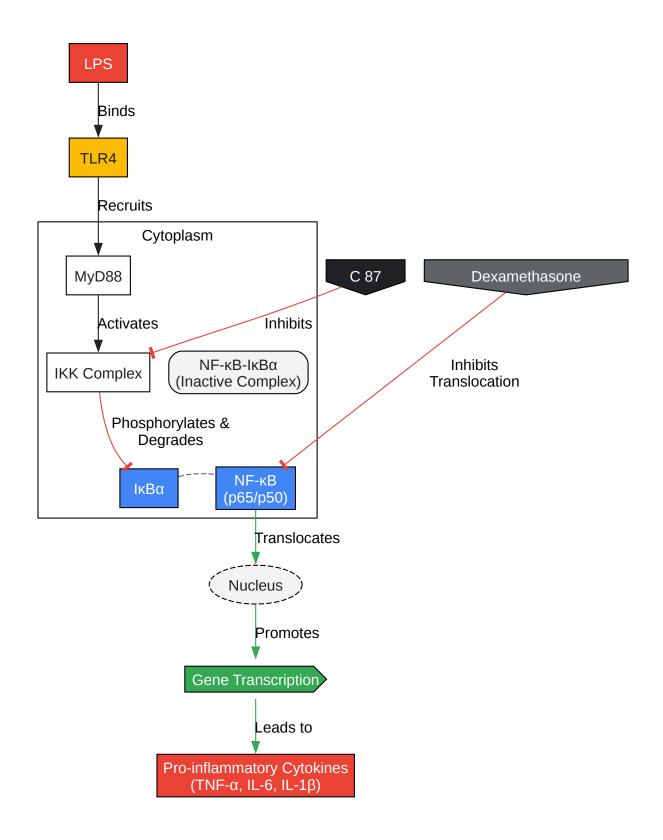




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Caption: Experimental workflow for in vivo evaluation of C 87.





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Caption: LPS-induced NF-kB signaling pathway and points of inhibition.



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